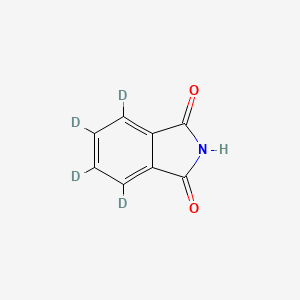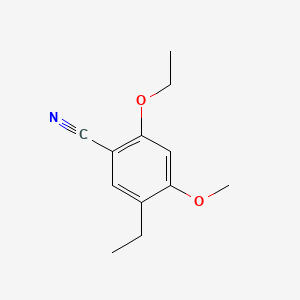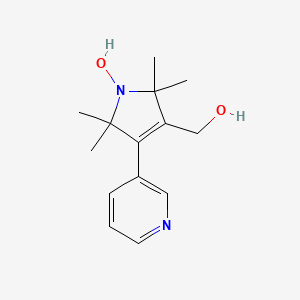![molecular formula C17H16N2O7 B592663 4-Nitrophenyl-N-[(Benzyloxy)carbonyl]-L-serinat CAS No. 1676-91-1](/img/structure/B592663.png)
4-Nitrophenyl-N-[(Benzyloxy)carbonyl]-L-serinat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a nitrophenyl group, a benzyloxycarbonyl group, and an L-serine moiety
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate is used in various scientific research applications, including:
Chemistry: As a substrate in enzymatic assays to study esterases and proteases.
Biology: In the investigation of enzyme kinetics and mechanisms.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the development of biochemical assays and diagnostic tools.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with enzymes like cruzipain
Mode of Action
The exact mode of action of 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate is not well-documented. It’s likely that the compound interacts with its target(s) through the formation or disruption of chemical bonds, leading to changes in the target’s function. The nitrophenyl group may play a role in these interactions, as nitrophenyl compounds are often used in enzyme substrates and can undergo various chemical reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate typically involves the protection of the amino group of L-serine with a benzyloxycarbonyl group, followed by the esterification of the carboxyl group with 4-nitrophenol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and N-[(benzyloxy)carbonyl]-L-serine.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxycarbonyl group can be removed by catalytic hydrogenation or treatment with strong acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Hydrogenation catalysts or strong acids.
Major Products
Hydrolysis: 4-nitrophenol and N-[(benzyloxy)carbonyl]-L-serine.
Reduction: 4-aminophenyl N-[(benzyloxy)carbonyl]-L-serinate.
Substitution: L-serine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-leucinate
- 4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-phenylalaninate
- 4-Nitrophenyl N-[(benzyloxy)carbonyl]-glycinate
Uniqueness
4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate is unique due to the presence of the L-serine moiety, which imparts specific biochemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in enzymatic studies and potential pharmaceutical applications.
Eigenschaften
IUPAC Name |
(4-nitrophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O7/c20-10-15(18-17(22)25-11-12-4-2-1-3-5-12)16(21)26-14-8-6-13(7-9-14)19(23)24/h1-9,15,20H,10-11H2,(H,18,22)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSWIPRIDMKWQY-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-4-amine](/img/structure/B592580.png)










![1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene](/img/structure/B592598.png)


